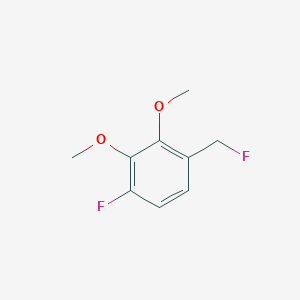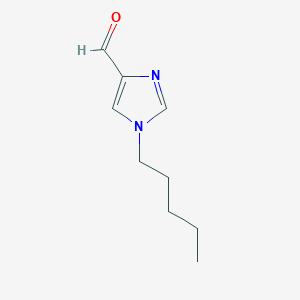
1,2-Dimethoxy-3-fluoro-6-(fluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethoxy-3-fluoro-6-(fluoromethyl)benzene is an organic compound with the molecular formula C9H10F2O2 and a molecular weight of 188.17 g/mol . This compound is characterized by the presence of two methoxy groups, one fluorine atom, and one fluoromethyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1,2-Dimethoxy-3-fluoro-6-(fluoromethyl)benzene involves several steps, including the introduction of methoxy and fluorine groups onto the benzene ring. One common method involves the reaction of a suitable benzene derivative with methoxy and fluorine-containing reagents under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity .
Análisis De Reacciones Químicas
1,2-Dimethoxy-3-fluoro-6-(fluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: The methoxy and fluorine groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Aplicaciones Científicas De Investigación
1,2-Dimethoxy-3-fluoro-6-(fluoromethyl)benzene is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in studies involving the interaction of fluorinated compounds with biological systems.
Medicine: Research on its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1,2-Dimethoxy-3-fluoro-6-(fluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to specific biological effects. The methoxy groups can also influence its reactivity and interaction with other molecules .
Comparación Con Compuestos Similares
1,2-Dimethoxy-3-fluoro-6-(fluoromethyl)benzene can be compared with other similar compounds, such as:
1,2-Dimethoxy-4-(3-fluoro-2-propenyl)benzene: This compound has a similar structure but with a different fluorine substitution pattern.
1,2-Dimethoxy-3-fluoro-4-(fluoromethyl)benzene: Another closely related compound with a different position of the fluoromethyl group.
1,3-Dimethoxybenzene: Lacks the fluorine and fluoromethyl groups, making it less reactive in certain contexts. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H10F2O2 |
|---|---|
Peso molecular |
188.17 g/mol |
Nombre IUPAC |
1-fluoro-4-(fluoromethyl)-2,3-dimethoxybenzene |
InChI |
InChI=1S/C9H10F2O2/c1-12-8-6(5-10)3-4-7(11)9(8)13-2/h3-4H,5H2,1-2H3 |
Clave InChI |
ODQUAONDTRKAAD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1OC)F)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[(2R,3S,4S)-4-hydroxy-2-(hydroxymethyl)thiolan-3-yl] 4-methylbenzenesulfonate](/img/structure/B14058833.png)

![(3aR,4S,9bS)-ethyl 8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B14058852.png)


![N-(6-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14058870.png)
